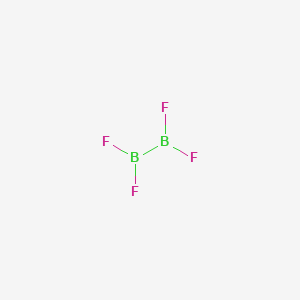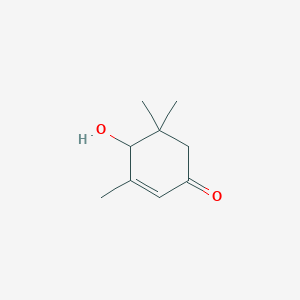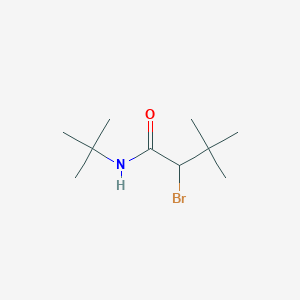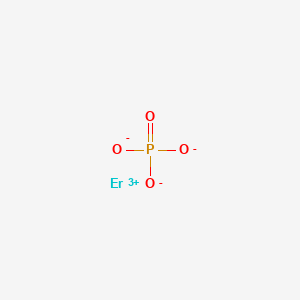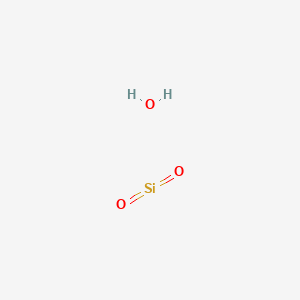
Dioxosilane Hydrate
Übersicht
Beschreibung
Dioxosilane hydrate is an organosilicon compound, which is an important reagent for a variety of chemical reactions. It is a versatile reagent used in organic synthesis, catalysis, and materials science. This compound is a versatile reagent that has been used in a variety of applications, including the synthesis of polymers and other materials, catalysis, and the synthesis of pharmaceuticals. It has also been used in the production of polysiloxanes, which are polymeric materials used in a variety of industries.
Wissenschaftliche Forschungsanwendungen
Explosives and Blasting
Silicon dioxide, or dioxosilane, is used in the formation of non-ideal explosives. It is added in the form of powder and gel to these explosives. The addition of 1.0 wt.% SiO2 to the Ammonium Nitrate Fuel Oil (ANFO) resulted in the lowest volume of post-blast fumes .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions and Properties
Cement Hydration and Mechanical Properties
Biomedical Research Applications
Hydrophobic Surface Treatment for Ceramic Membranes
Wirkmechanismus
Target of Action
Dioxosilane Hydrate, also known as Silica Hydrate, is a form of silicon dioxide that has a variable amount of water in the formula . It primarily targets the skin and teeth in its applications .
Mode of Action
In toothpaste, Silica Hydrate serves as a high-performance abrasive during cleaning . It helps to remove plaque and is useful in tooth bleaching formulations . In skincare products, it acts as a powerful absorbent, controlling excess oil and moisture . Its porous structure allows it to soak up oils and moisture, reducing greasiness and shine on the skin .
Result of Action
The primary result of Silica Hydrate’s action is the improvement of cleanliness and texture. In toothpaste, it helps to remove plaque and improve the cleanliness of teeth . In skincare products, it helps control oil, reduce shine, and improve skin texture .
Action Environment
The action of Silica Hydrate is influenced by environmental factors. For instance, its formation in nature can occur through both biotic and abiotic processes In its use in toothpaste and skincare products, the effectiveness of Silica Hydrate can be influenced by the pH and moisture content of the product
Eigenschaften
IUPAC Name |
dioxosilane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Si.H2O/c1-3-2;/h;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCFXGAMWKDGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913092 | |
| Record name | Silanedione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.099 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxosilane Hydrate | |
CAS RN |
10279-57-9, 14639-88-4, 98759-73-0, 1343-98-2 | |
| Record name | Silica hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10279-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silica, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opal (SiO2.xH2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opal-CT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098759730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silanedione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silica, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRATED SILICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6O7T4G8P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the basic chemical structure of silica hydrate?
A1: Silica hydrate, also known as silicon dioxide hydrate or hydrated silica, is a general term for materials with various compositions of silicon dioxide (SiO2) and water (H2O). It doesn't have a single defined molecular formula like many chemical compounds. Instead, it exists as an amorphous structure with varying degrees of hydration.
Q2: How does the structure of silica hydrate influence its properties?
A2: The amorphous nature and varying hydration levels of silica hydrate contribute to its unique properties. For instance, it exhibits a high surface area, making it an effective adsorbent. Additionally, the presence of silanol groups (Si-OH) on its surface allows for modifications with various organic and inorganic molecules, tailoring its properties for specific applications. [, , , , ]
Q3: What is the role of silica hydrate in cementitious materials?
A3: Silica hydrate is a primary hydration product of Portland cement and plays a crucial role in concrete strength development. [] When cement reacts with water, it forms calcium silicate hydrate (C-S-H) gel, an amorphous material primarily responsible for the strength and durability of concrete. [, , ]
Q4: How do pozzolans like fly ash and silica fume enhance the properties of concrete?
A4: Pozzolans, including fly ash and silica fume, contain siliceous and aluminous compounds that react with calcium hydroxide (CH) present in hydrated cement. This reaction, known as the pozzolanic reaction, produces additional C-S-H gel, enhancing the strength, durability, and resistance to chemical attack of the concrete. [, , ]
Q5: What are the advantages of using silica fume in concrete?
A5: Silica fume, due to its extremely fine particle size, reacts rapidly with CH to form C-S-H, resulting in concrete with higher early and ultimate strength. [, ] Additionally, the denser microstructure achieved through silica fume addition improves the durability and reduces permeability, making the concrete more resistant to sulfate attack and chloride ingress. [, ]
Q6: What are some common applications of silica hydrate?
A6: Silica hydrate finds widespread use in various industries: * Construction: As a key component of cement, it contributes to the strength and durability of concrete structures. [, , ] * Adsorbents: Its high surface area makes it suitable for removing pollutants and moisture. [] * Agriculture: It can enhance soil properties and act as a carrier for fertilizers and pesticides. [] * Pharmaceuticals: It's used as an excipient in drug formulations. [, ]
Q7: How is silica hydrate used in pesticide formulations?
A7: Silica hydrate is used as a thickener and suspending agent in pesticide formulations, such as the Spodoptera exigua Nucleopolyhedrovirus (SeNPV) 1.0×109 PIB/mL suspension concentrate. [] It helps to maintain the stability and homogeneity of the formulation, preventing settling and ensuring uniform application. []
Q8: How does silica hydrate impact the properties of polymer composites?
A8: Incorporating silica hydrate into polymers can enhance their mechanical properties, such as tensile strength, modulus of elasticity, and tear resistance. [] This improvement is attributed to the strong interfacial interactions between the silica hydrate particles and the polymer matrix.
Q9: Can you provide an example of how silane coupling agents improve the properties of silica-filled rubber?
A9: Silane coupling agents, such as Si 69, Si 75, and NXT, enhance the interaction between silica and rubber in composites like styrene-butadiene rubber/silica vulcanizates. [] This improved interaction results in increased mechanical properties, reduced stress relaxation, and suppressed blooming of silica, improving the overall performance and durability of the composite material. []
Q10: What makes silica hydrate suitable for use in nano-manufacturing?
A10: Diatoms, single-celled algae, create intricate, three-dimensional silica shells (frustules) with nanoscale features. [] These frustules can act as templates or scaffolds for creating complex nanostructures. [] Researchers are exploring methods to manipulate and utilize these diatoms for nano-manufacturing applications. []
Q11: Can you elaborate on the sustainability aspect of using rice husk ash as a supplementary cementitious material?
A11: Rice husk ash (RHA) is an agricultural waste product rich in silica. Utilizing RHA as a supplementary cementitious material (SCM) in concrete production not only reduces the environmental impact associated with cement production but also provides a sustainable solution for managing this abundant agricultural waste. [, ]
Q12: How does the research on natural magnesium silica hydrate (M-S-H) cement contribute to CO2 sequestration efforts?
A12: Studying natural M-S-H formations provides insights into utilizing magnesium silicate minerals for CO2 sequestration. These minerals can react with CO2, trapping it in a stable carbonate form, offering a potential strategy for mitigating greenhouse gas emissions. []
Q13: What analytical techniques are commonly used to characterize silica hydrate?
A13: Several techniques are employed to characterize silica hydrate, including: * X-ray Diffraction (XRD): To identify the crystalline phases present. [, , , ] * Scanning Electron Microscopy (SEM): To visualize the morphology and microstructure. [, , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): To analyze the chemical bonds and functional groups. [, , ] * Nuclear Magnetic Resonance (NMR): To investigate the local chemical environment and structure. [, , ]
Q14: How can computational chemistry contribute to our understanding of silica hydrate?
A14: Computational modeling can simulate the structure, properties, and interactions of silica hydrate at the molecular level, providing valuable insights into its behavior in various applications. [] For example, molecular dynamics simulations can help understand the interaction of water molecules with silica surfaces and the mechanisms of hydrate formation and dissociation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



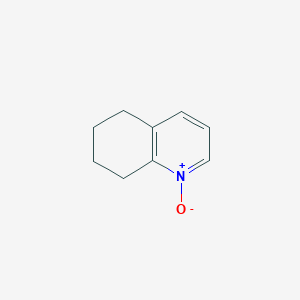

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)



